molecular formula C13H19ClN2O7S2 B12695264 Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- CAS No. 14886-91-0

Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl-

Cat. No.: B12695264
CAS No.: 14886-91-0
M. Wt: 414.9 g/mol
InChI Key: GEZNLVPRMDZGHB-UHFFFAOYSA-N
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Description

Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pentanoic acid backbone with multiple functional groups, including an amino group, a sulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- typically involves multi-step organic synthesis. The process begins with the preparation of the core pentanoic acid structure, followed by the introduction of the various functional groups through a series of reactions. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl groups can be reduced to thiols or sulfides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonyl groups can produce thiols or sulfides.

Scientific Research Applications

Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonyl and amino groups can form hydrogen bonds or ionic interactions with active sites of enzymes, inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

    Valeric Acid: A simpler analog with a similar pentanoic acid backbone but lacking the additional functional groups.

    Sulfonyl Amino Acids: Compounds with similar sulfonyl and amino groups but different backbone structures.

Uniqueness

The uniqueness of Pentanoic acid, 5-(((3-(aminosulfonyl)-4-chlorophenyl)sulfonyl)methylamino)-4-hydroxy-4-methyl- lies in its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

14886-91-0

Molecular Formula

C13H19ClN2O7S2

Molecular Weight

414.9 g/mol

IUPAC Name

5-[(4-chloro-3-sulfamoylphenyl)sulfonyl-methylamino]-4-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C13H19ClN2O7S2/c1-13(19,6-5-12(17)18)8-16(2)25(22,23)9-3-4-10(14)11(7-9)24(15,20)21/h3-4,7,19H,5-6,8H2,1-2H3,(H,17,18)(H2,15,20,21)

InChI Key

GEZNLVPRMDZGHB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N)O

Origin of Product

United States

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